![molecular formula C23H29N3O3S B14925679 N-[2-(4-methylpiperidin-1-yl)benzyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14925679.png)
N-[2-(4-methylpiperidin-1-yl)benzyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of piperidine, benzyl, pyrrolidinyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is synthesized through the hydrogenation of pyridine derivatives.
Pyrrolidinyl Group Introduction: The benzylpiperidine intermediate is reacted with 2-oxo-1-pyrrolidine to introduce the pyrrolidinyl group.
Sulfonamide Formation: Finally, the compound is sulfonated using benzenesulfonyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N~1~-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler piperidine derivative used in various chemical syntheses.
4-Benzylpiperidine: A benzylated piperidine derivative with similar structural features.
1-Benzyl-4-piperidone: A piperidone derivative with a benzyl group, used in pharmaceutical research.
Uniqueness
N~1~-[2-(4-METHYLPIPERIDINO)BENZYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This complexity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3O3S |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H29N3O3S/c1-18-12-15-25(16-13-18)22-6-3-2-5-19(22)17-24-30(28,29)21-10-8-20(9-11-21)26-14-4-7-23(26)27/h2-3,5-6,8-11,18,24H,4,7,12-17H2,1H3 |
InChI Key |
RETQGHPMEWKYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.